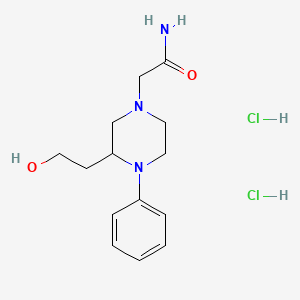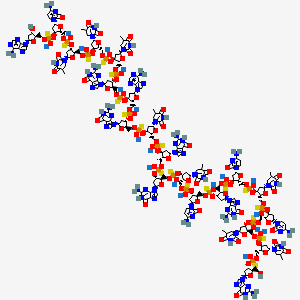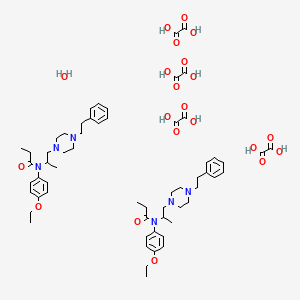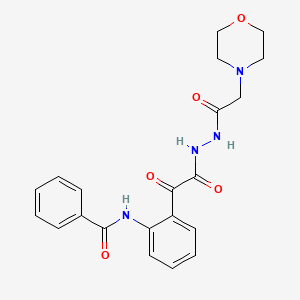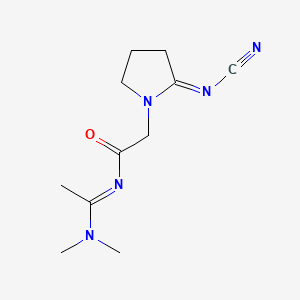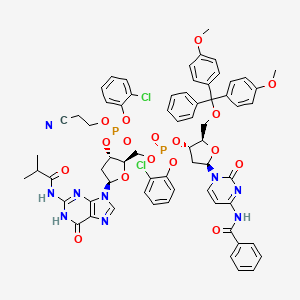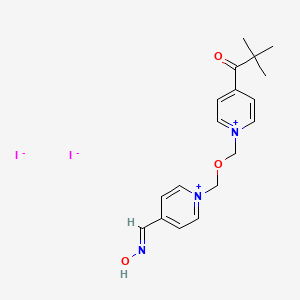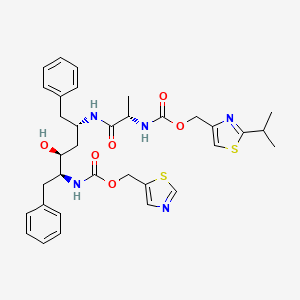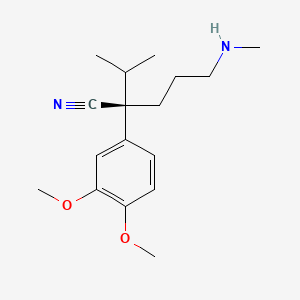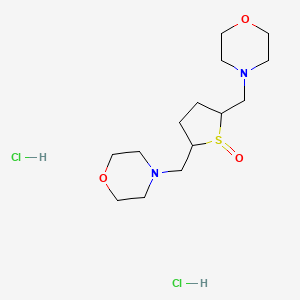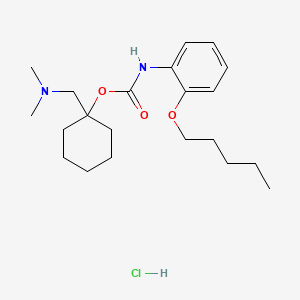
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride is a complex organic compound with a unique structure that combines elements of carbamic acid and cyclohexyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the carbamic acid derivative, followed by the introduction of the pentyloxyphenyl group and the cyclohexyl ester. The final step involves the formation of the monohydrochloride salt.
Preparation of Carbamic Acid Derivative: This step involves the reaction of an amine with carbon dioxide to form the carbamic acid.
Introduction of Pentyloxyphenyl Group: This step involves the reaction of the carbamic acid derivative with a pentyloxyphenyl compound under specific conditions to form the desired intermediate.
Formation of Cyclohexyl Ester: The intermediate is then reacted with a cyclohexyl ester compound to form the final product.
Formation of Monohydrochloride Salt: The final product is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives.
Scientific Research Applications
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes.
Medicine: The compound is studied for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride can be compared with other similar compounds, such as:
Carbamic acid, phenyl ester: This compound has a similar carbamic acid structure but lacks the pentyloxyphenyl and cyclohexyl ester groups.
Carbamic acid, phenyl-, methyl ester: This compound has a methyl ester group instead of the cyclohexyl ester group.
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a 1-methylethyl ester group instead of the cyclohexyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113873-72-6 |
|---|---|
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
[1-[(dimethylamino)methyl]cyclohexyl] N-(2-pentoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-4-5-11-16-25-19-13-8-7-12-18(19)22-20(24)26-21(17-23(2)3)14-9-6-10-15-21;/h7-8,12-13H,4-6,9-11,14-17H2,1-3H3,(H,22,24);1H |
InChI Key |
JVXRYSWQUVDPKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2(CCCCC2)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


